rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1R,4R)-bicyclo[2.2.1]hept-5-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2/t5-,6+,7?/m1/s1 |
InChI Key |
MKOSBHNWXFSHSW-JEAXJGTLSA-N |
Isomeric SMILES |
C1[C@@H]2CC([C@H]1C=C2)O |
Canonical SMILES |
C1C2CC(C1C=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Rel 1r,4r Bicyclo 2.2.1 Hept 5 En 2 Ol
Stereoselective and Enantioselective Synthesis
The synthesis of single enantiomers of intermediates and final products is of paramount importance, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. magtech.com.cn Achieving high levels of stereocontrol in the synthesis of bicyclo[2.2.1]hept-5-en-2-ol requires sophisticated strategies that can selectively produce the desired isomer from a racemic or prochiral starting material.
Chemoenzymatic Approaches and Biocatalysis, including Kinetic Resolution
Biocatalysis has emerged as a powerful and sustainable tool for asymmetric synthesis, offering high selectivity under mild reaction conditions. Enzymatic kinetic resolution is a widely employed technique for separating racemic mixtures of bicyclic alcohols and their precursors. scielo.br This method leverages the stereoselectivity of enzymes, such as lipases or alcohol dehydrogenases, which preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate from the product. scielo.br
Lipases are frequently used for the enantioselective acylation of racemic bicyclic alcohols. For instance, lipase-catalyzed transesterification has been successfully applied to resolve racemic intermediates like 7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol, yielding enantiopure alcohols and acetates. researchgate.net In one study, the kinetic resolution of an alcohol using lipase (B570770) from Candida rugosa produced the desired alcohol with an enantiomeric excess (ee) greater than 98% and the corresponding acetate (B1210297) with an ee greater than 99%, demonstrating high enantioselectivity. researchgate.net Similarly, Candida antarctica lipase B (CAL-B) has shown excellent activity in the resolution of various pharmaceutical precursors. magtech.com.cn
Beyond lipases, other enzymes have proven effective. Horse Liver Alcohol Dehydrogenase (HLADH) can catalyze the stereoselective oxidation-reduction of bicyclic ketones and alcohols. scielo.br Genetically engineered yeast strains, such as Saccharomyces cerevisiae, have also been utilized for the kinetic resolution of bicyclic ketones through asymmetric bioreduction. scielo.brru.nl Another key example involves the enzymatic kinetic resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one, known as the Vince lactam, using lactamases to provide access to enantiomerically pure carbocyclic nucleoside analogs. nih.gov
| Enzyme/Organism | Substrate | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| Lipase from Candida rugosa | (±)-7,7-dimethoxy-1,4,5,6-tetrachlorobicyclo[2.2.1]hept-5-en-2-endo-ol | Transesterification | Enantiopure alcohol (>98% ee) and acetate (>99% ee) | researchgate.net |
| Candida antarctica Lipase B (CAL-B) | (±)-Atenolol precursors | Acylation | (S)-ester and (R)-alcohol isolated in >93% ee | magtech.com.cn |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Racemic bicyclic ketones/alcohols | Oxidoreduction | Stereoselective synthesis of chiral alcohols/ketones | scielo.br |
| Saccharomyces cerevisiae (genetically engineered) | (±)-Bicyclo[2.2.1]hept-5-en-2-one | Asymmetric Bioreduction | Enantiopure bicyclic alcohols | scielo.brru.nl |
| Lactamase | (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) | Hydrolysis | Enantiopure lactam and amino acid | nih.gov |
Asymmetric Catalysis in Bicyclo[2.2.1]hept-5-ene Systems
Asymmetric catalysis using chiral metal complexes or organocatalysts provides a direct route to enantiomerically enriched products from prochiral substrates. nih.gov For norbornene systems, this often involves a catalytic asymmetric Diels-Alder reaction or the asymmetric reduction of a bicyclic ketone.
A primary strategy involves the use of chiral Lewis acids to catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile. scielo.br These catalysts create a chiral environment around the dienophile, directing the approach of the diene to one face of the molecule, thereby inducing enantioselectivity. scielo.br A wide array of chiral catalysts based on metals such as aluminum, boron, copper, titanium, and ruthenium have been developed for this purpose. scielo.brmagtech.com.cnchemrxiv.org For example, a chiral boron reagent generated from boron tribromide and a prolinol derivative effectively catalyzes the asymmetric Diels-Alder reaction of α,β-unsaturated aldehydes with cyclopentadiene. scielo.br Similarly, a stable and recoverable chiral Ruthenium Lewis acid has demonstrated high enantioselectivity in these cycloadditions. chemrxiv.org
Another powerful approach is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. Oppolzer's camphorsultam is a well-known chiral auxiliary used to direct asymmetric Diels-Alder reactions, leading to the desired enantioselective product after removal of the auxiliary. chemrxiv.orgtcichemicals.com
The asymmetric reduction of the corresponding prochiral ketone, bicyclo[2.2.1]hept-5-en-2-one (dehydronorcamphor), is another key transformation. This can be achieved through catalytic hydrogenation using chiral metal complexes, such as those containing chiral phosphine (B1218219) ligands like NORPHOS, which is itself derived from a norbornene skeleton. nih.gov
Diels-Alder Strategies in the Formation of Norbornene Alcohols
The Diels-Alder reaction is the cornerstone for constructing the bicyclo[2.2.1]heptane skeleton. scielo.br This [4+2] cycloaddition reaction involves the combination of a conjugated diene with a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. researchgate.net For the synthesis of the norbornene scaffold, cyclopentadiene is the most common diene. capes.gov.br
The reaction is highly diastereoselective, with a strong kinetic preference for the formation of the endo isomer. capes.gov.brresearchgate.net This selectivity arises from favorable secondary orbital interactions between the developing π-system of the diene and the unsaturated substituent on the dienophile in the transition state. researchgate.net
To obtain the target alcohol, a dienophile equivalent to vinyl alcohol is required. Since vinyl alcohol is unstable, masked functionalities are often used. For example, the Diels-Alder reaction between cyclopentadiene and acrylic acid yields 5-norbornene-2-carboxylic acid, which can then be reduced to the corresponding alcohol. capes.gov.br The stereochemical outcome of the Diels-Alder reaction can be influenced by catalysts. Lewis acids can enhance the reaction rate and selectivity by coordinating to the dienophile. scielo.brwpmucdn.com As discussed previously, the use of chiral Lewis acids or chiral auxiliaries allows for the asymmetric synthesis of specific enantiomers of the Diels-Alder adduct. scielo.brmagtech.com.cn
Novel Approaches to Norbornene Scaffolds
While the Diels-Alder reaction remains the dominant method, research continues into novel synthetic routes to the norbornene scaffold and its derivatives. Alternative strategies include other types of cycloaddition reactions and the functionalization of the scaffold into advanced materials.
One such approach is the hydrosilylation of norbornadiene, which offers a direct, one-step route to selectively synthesize exo-norbornenes with organosilicon substituents. This method can produce a higher content of the reactive exo-isomer compared to the Diels-Alder reaction.
Furthermore, the norbornene scaffold is a key monomer in Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating functional polymers with controlled structures. Using catalysts like the Hoveyda-Grubbs 2nd generation catalyst, norbornene derivatives can be polymerized to form materials with unique properties. A novel extension of this is frontal ring-opening metathesis polymerization (frontal ROMP), which has been used for the single-step fabrication of hydroxylated norbornene foams. These porous materials can serve as scaffolds for catalysts, such as palladium nanoparticles used in cross-coupling reactions. These polymerization methods demonstrate how the fundamental norbornene scaffold serves as a building block for advanced and functional materials.
Chemical Reactivity and Mechanistic Studies of Rel 1r,4r Bicyclo 2.2.1 Hept 5 En 2 Ol
Electrophilic Additions to the Norbornene Double Bond
The strained double bond in the norbornene moiety is highly susceptible to electrophilic attack. The stereochemical outcome of these additions is often dictated by steric hindrance, with the exo face being more accessible to incoming reagents than the endo face.
A key example of electrophilic addition is hydroboration-oxidation . This two-step sequence provides a regioselective and stereoselective route to introduce a hydroxyl group. The reaction of norbornene with a borane (B79455) reagent like BH₃·THF proceeds via an anti-Markovnikov addition, where the boron atom attaches to the less substituted carbon of the double bond, predominantly from the less hindered exo face. Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group, yielding the exo-alcohol.
Another significant class of electrophilic additions involves halosulfenylation. The reaction of bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) with arenesulfenamides activated by phosphorus(V) oxohalides demonstrates the competition between exo and endo attack. bohrium.com The ratio of the resulting products is highly dependent on the polarity of the solvent, with the electronically favored endo attack and the sterically favored exo attack being modulated by the reaction conditions. bohrium.com Furthermore, these reactions can lead to products of simple addition or those resulting from the homoallylic participation of the second double bond, forming tricyclic structures. bohrium.com
Nucleophilic Reactions Involving the Hydroxyl Group
The hydroxyl group of rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol can act as a nucleophile or be converted into a good leaving group for nucleophilic substitution reactions. These transformations are crucial for introducing a variety of functional groups onto the bicyclic scaffold.
Common reactions include esterification and etherification. For instance, the hydroxyl group can be acetylated to form the corresponding acetate (B1210297) ester. cymitquimica.com Such reactions are often used for the protection of the alcohol or to modify the molecule's physical and chemical properties. The reactivity in these reactions can be influenced by the stereochemistry of the hydroxyl group (endo vs. exo), with the exo isomer generally being more reactive due to lesser steric hindrance.
The hydroxyl group can also be substituted by other functional groups. This typically requires converting the -OH group into a better leaving group, such as a tosylate or a halide. For example, reaction with thionyl chloride or phosphorus tribromide can replace the hydroxyl group with a chlorine or bromine atom, respectively. These halogenated derivatives then serve as electrophilic substrates for subsequent nucleophilic substitution by a wide range of nucleophiles. researchgate.netevitachem.comvulcanchem.com
Rearrangement Reactions and Their Mechanisms
The rigid and strained bicyclo[2.2.1]heptane skeleton is prone to skeletal rearrangements, particularly under conditions that generate carbocationic intermediates. The Wagner-Meerwein rearrangement is a characteristic reaction of this system, driven by the release of ring strain and the formation of a more stable carbocation. wikipedia.orglibretexts.orgyoutube.comnumberanalytics.com
These rearrangements involve a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.org For example, the acid-catalyzed dehydration of an alcohol like isoborneol (B83184) to camphene (B42988) is a classic illustration of this process. wikipedia.org In the context of this compound, the formation of a carbocation at the C2 position, for instance during an attempted SN1 reaction, can trigger a cascade of rearrangements to yield a thermodynamically more stable product. youtube.com The stability of the carbocation intermediate, which follows the order of tertiary > secondary > primary, is a key determinant of the reaction pathway. youtube.com
Alkoxyl radicals generated from norbornenol derivatives can also undergo fragmentation reactions, which are a form of rearrangement. sonar.ch Treatment of 2-methylbicyclo[2.2.1]hept-5-en-2-ol with lead tetraacetate generates an alkoxyl radical that undergoes a β-scission reaction, leading to a ring-opened product, cis-5-acetylmethyl-2-cyclopentyl acetate, with high yield and selectivity. sonar.ch
Ring-Opening Reactions of Bicyclo[2.2.1]hept-5-ene Derivatives
The high ring strain of the norbornene system makes it an excellent substrate for ring-opening reactions, most notably Ring-Opening Metathesis Polymerization (ROMP). rsc.orgrsc.org ROMP is a powerful polymerization technique that utilizes metal carbene catalysts, such as those based on ruthenium (e.g., Grubbs catalysts) or tungsten, to produce polymers with unique properties. mdpi.comnih.gov
The polymerization of norbornene derivatives, including those with alcohol functionalities (NBE-OH), can be initiated by suitable catalysts. mdpi.com However, the nature of the substituent can significantly impact the reaction. Strongly coordinating groups like -OH can sometimes deactivate the catalyst. mdpi.com Despite this, ROMP of norbornene-based monomers is a widely used method to create polymers with rigid backbones derived from the cleavage of the strained double bond. researchgate.net The resulting polymers often possess high thermal stability and can be designed to have a variety of functional groups by choosing appropriately substituted monomers. nih.gov
Beyond polymerization, other ring-opening reactions are known for bicyclo[2.2.1]heptene derivatives. For instance, Swern oxidation of certain pyrazine-fused norbornene diols can lead to unexpected ring-opening, highlighting the intricate reactivity of these strained systems. mdpi.comresearchgate.net
Oxidation and Reduction Pathways
The two primary functional groups of this compound—the alcohol and the alkene—can be selectively targeted in redox reactions.
Conversion to Bicyclo[2.2.1]hept-5-en-2-one
The secondary alcohol group can be readily oxidized to the corresponding ketone, Bicyclo[2.2.1]hept-5-en-2-one. nih.gov This transformation is a fundamental step in the synthesis of many complex molecules derived from the norbornene framework. kirj.ee A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
Swern oxidation is a particularly effective method. The oxidation of related bicyclic diols, such as bicyclo[2.2.1]hept-5-ene-2,3-diol, using dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), yields the corresponding dione (B5365651) in good yields. mdpi.comresearchgate.net This method is known for its mild conditions and high efficiency. Other common oxidizing agents include chromium-based reagents like chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄).
| Oxidation Method | Reagents | Product | Typical Yield | Reference |
|---|---|---|---|---|
| Swern Oxidation | DMSO, Oxalyl Chloride/TFAA, Et₃N | Bicyclo[2.2.1]hept-5-en-2-one | Good to High | mdpi.comresearchgate.net |
| Chromium Oxidation | CrO₃, H₂SO₄, Acetone (Jones Oxidation) | Bicyclo[2.2.1]hept-5-en-2-one | Variable |
Bioreduction and its Stereochemical Implications
The reduction of the ketone, Bicyclo[2.2.1]hept-5-en-2-one, back to the alcohol is a key reaction, and performing it with high stereocontrol is often crucial. Biocatalytic reductions, using whole-cell microorganisms or isolated enzymes (ketoreductases), have emerged as a powerful, environmentally friendly approach to achieve high enantioselectivity. researchgate.net
The bioreduction of bicyclic ketones is well-documented and serves as a model for understanding the stereochemical preferences of various biocatalysts. researchgate.netnih.govresearchgate.net For example, the reduction of prochiral ketones using plant cells, such as those from Daucus carota (carrot), can produce optically active secondary alcohols with high enantiomeric excess. acs.orgnih.gov The stereochemical outcome is dictated by the enzyme's active site, which preferentially delivers a hydride from a cofactor (like NADPH) to one face of the carbonyl group, often following Prelog's rule. researchgate.net
Studies on various bicyclic ketones have shown that different microorganisms and enzymes exhibit distinct stereoselectivities. acs.org For instance, horse liver alcohol dehydrogenase (HLADH) is a well-studied enzyme for the stereoselective oxidoreduction of bicyclic ketones and alcohols from the [2.2.1] and [3.2.1] systems. acs.org The kinetic resolution of racemic ketones is another common application, where one enantiomer is selectively reduced, allowing for the separation of the resulting chiral alcohol and the unreacted ketone enantiomer. researchgate.net This highlights the potential to synthesize specific stereoisomers of this compound through carefully selected biocatalytic methods.
| Biocatalyst | Substrate | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Bicyclo[2.2.2]octane-2,6-dione | (1R,4S,6S)-6-hydroxybicyclo[2.2.2]octan-2-one | High stereoselectivity | nih.gov |
| Daucus carota (carrot) cells | Various prochiral ketones | Optically active secondary alcohols | High enantioselectivity (often follows Prelog's rule) | acs.orgnih.gov |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Bicyclic [2.2.1] and [3.2.1] ketones | Chiral bicyclic alcohols | High stereoselectivity | acs.org |
Stereochemical Aspects and Chiral Pool Applications of Rel 1r,4r Bicyclo 2.2.1 Hept 5 En 2 Ol
Determination of Absolute and Relative Configuration
The precise determination of both the relative (exo vs. endo) and absolute (R/S) configuration of bicyclo[2.2.1]hept-5-en-2-ol and its derivatives is fundamental to its application in stereoselective synthesis. A variety of sophisticated analytical techniques are employed for this purpose.
The bicyclic structure results in two primary diastereomers: the exo and endo isomers. This diastereoisomerism arises from the orientation of the hydroxyl group at the C2 position relative to the one-carbon bridge (C7). In the exo isomer, the hydroxyl group is oriented away from the C7 bridge, a position that is generally less sterically hindered. Conversely, in the endo isomer, the hydroxyl group is oriented towards the C7 bridge. The stereodescriptors 'endo', 'exo', 'syn', and 'anti' describe only the relative configuration. qmul.ac.uk
Several methodologies are crucial for unambiguous stereochemical assignment:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for assigning relative stereochemistry. The spatial arrangement of substituents in the rigid norbornene framework leads to distinct chemical shifts and coupling constants. For instance, the proximity of an endo-hydroxyl group to the C5/C6 vinyl protons and the C7 bridge hydrogens results in different spectral data compared to the exo isomer. Furthermore, the preparation of diastereomeric derivatives, such as O-acetylmandelates or mandelates, allows for the determination of enantiomeric ratios and the prediction of absolute configuration through ¹H NMR analysis. researchgate.net
X-ray Crystallography: This technique provides the most definitive method for determining both the absolute and relative configuration of crystalline derivatives. It has been used to unambiguously confirm the stereochemistry of various bicyclo[2.2.1]heptane systems, which is essential for validating chemical correlations between related compounds. wpmucdn.comku.ac.keku.ac.ke For example, the absolute configuration of (+)-bicyclo[2.2.1]hept-5-en-2-one was unequivocally determined by converting it from a chiral precursor, (+)-(1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, whose own absolute configuration was established by X-ray analysis. ku.ac.keku.ac.ke
Chiroptical Methods: Optical rotation, which measures the rotation of plane-polarized light, is a fundamental property used to distinguish between enantiomers and characterize enantiomerically enriched samples. metu.edu.tr More advanced techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) provide detailed structural information. By comparing experimental VCD or ECD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be confidently assigned.
Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can separate and quantify the enantiomers of volatile compounds like norbornene alcohols, providing a direct measure of enantiomeric excess. nih.gov
| Methodology | Type of Information Provided | Application Example |
|---|---|---|
| 1D/2D NMR Spectroscopy | Relative Configuration (exo/endo) | Distinguishes between exo and endo isomers based on unique chemical shifts and coupling constants. |
| NMR of Chiral Derivatives (e.g., Mandelates) | Enantiomeric Ratio & Absolute Configuration | ¹H NMR of mandelate (B1228975) derivatives is used to determine enantiomeric ratios and predict the absolute configuration of the alcohol. researchgate.net |
| X-ray Crystallography | Absolute and Relative Configuration | Unequivocally confirms the 3D structure of crystalline derivatives. ku.ac.keku.ac.ke |
| Optical Rotation | Distinguishes Enantiomers | Measures specific rotation ([α]D) for enantiomerically enriched samples. |
| Chiral GC/HPLC | Enantiomeric Excess | Separates and quantifies enantiomers to determine optical purity. nih.gov |
| VCD/ECD Spectroscopy | Absolute Configuration | Matches experimental spectra with quantum chemical calculations to assign absolute configuration. |
Enantiomeric Resolution Techniques for Norbornene Alcohols
The separation of racemic mixtures of norbornene alcohols into their pure enantiomers is critical for their use in asymmetric synthesis. Enzymatic kinetic resolution is a highly effective and widely employed method for this purpose. tandfonline.com This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of the racemate.
The most common application is the enantioselective acylation of the racemic alcohol. In a typical procedure, an enzyme like a lipase (B570770) is used to catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate (B1210297) or an anhydride) to one of the alcohol enantiomers at a much faster rate than to the other. This results in a mixture of one highly enriched enantiomer of the acylated product (ester) and the unreacted, enantiomerically pure starting alcohol. These can then be separated by standard chromatographic techniques.
Key research findings in this area include:
Lipase-Catalyzed Resolution: Lipases are frequently used for the enantioselective acylation of bicyclic alcohols. For instance, the kinetic resolution of racemic secondary alcohols, including norbornene derivatives, has been successfully achieved using various lipases and acyl donors. lookchem.com A chemoenzymatic process has been developed for synthesizing enantiomerically pure bicyclic compounds, which relies on an enzymatic resolution step.
Other Enzymatic Systems: Besides lipases, other enzymes such as horse liver alcohol dehydrogenase (HLADH) can catalyze the stereoselective oxidoreduction of bicyclic ketones and alcohols, providing another avenue for resolution.
Diastereomeric Salt Formation: An alternative to enzymatic methods is resolution through the formation of diastereomeric salts. This involves reacting the racemic alcohol with a chiral acid to form two diastereomeric esters. These diastereomers have different physical properties and can often be separated by crystallization. researchgate.net
| Substrate | Enzyme | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| (±)-endo-Bicyclo[2.2.1]heptan-2-ol | Lipase | Enantioselective acylation | Separation of enantiomers | |
| Racemic Bicyclic Diols | Lipase YS | Enantioselective acylation with aryl acetates | Yielded optically active monoacetates and diols | |
| Racemic Bicyclic Alcohols | Various Lipases | Enantioselective acylation | High enantiomeric excess (>95% e.e.) for resolved products | |
| Racemic 5-norbornene 2-endo-aldehyde derivatives | N/A (uses chiral auxiliary) | Kinetically controlled reaction with NBS | Produces optically pure hydroxy aldehydes and unreacted ene acetals | nih.gov |
Diastereoselective Transformations
The rigid, conformationally constrained structure of the bicyclo[2.2.1]heptane skeleton is instrumental in directing the stereochemical outcome of reactions, enabling a high degree of diastereoselectivity. This is particularly evident in addition reactions to the double bond or to carbonyl groups within the framework.
Diels-Alder Cycloadditions: The formation of the norbornene skeleton itself via the Diels-Alder reaction between cyclopentadiene (B3395910) and a substituted alkene is a classic example of a diastereoselective transformation. The reaction typically favors the formation of the endo product due to secondary orbital interactions, although the exo isomer can be favored under conditions of thermodynamic control or with specific substrates. researchgate.net
Additions to the Double Bond: Reactions such as epoxidation, dihydroxylation, or hydrogenation of the C5-C6 double bond are highly influenced by the steric environment. The approach of reagents is often directed to the less hindered exo face of the molecule, leading to the preferential formation of exo-functionalized products.
Reductions of Norbornene Ketones: The reduction of the corresponding ketone, bicyclo[2.2.1]hept-5-en-2-one, to the alcohol is highly diastereoselective. The stereochemical outcome depends on the steric bulk of the reducing agent. Small hydride reagents (e.g., NaBH₄) typically attack from the less hindered exo face, yielding the endo-alcohol as the major product. Conversely, bulkier reducing agents (e.g., L-Selectride®) attack from the endo face to avoid steric clash with the bridgehead protons, resulting in the exo-alcohol.
Reactions Controlled by Chiral Auxiliaries: In cases where the inherent diastereoselectivity is insufficient, a chiral auxiliary can be attached to the norbornene framework. Oppolzer's camphorsultam is a well-known chiral auxiliary used to direct the stereochemistry of Diels-Alder reactions, leading to the formation of a specific diastereomer with high selectivity. chemrxiv.orgchemrxiv.org After the reaction, the auxiliary can be cleaved to yield an enantiomerically enriched product. chemrxiv.org Similarly, chiral auxiliaries have been used to control the diastereoselectivity in aza-Diels-Alder reactions to form substituted 2-azabicyclo[2.2.1]hept-5-ene derivatives. researchgate.net
Chiral Auxiliary and Ligand Development from Norbornene Frameworks
The unique, rigid, and well-defined three-dimensional structure of norbornene derivatives makes them exceptional building blocks for applications in asymmetric catalysis, both as chiral auxiliaries and as scaffolds for chiral ligands. magtech.com.cnresearchgate.net
As Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. The rigidity of the norbornene skeleton allows it to effectively shield one face of a reactive center, forcing a reagent to approach from the opposite, less-hindered face. chemrxiv.orgresearchgate.net This strategy is frequently employed in asymmetric Diels-Alder reactions, where an acrylate (B77674) derivative of a chiral norbornene alcohol can be used to synthesize cycloadducts with high diastereoselectivity. chemrxiv.orgchemrxiv.org After the key stereocenter-forming reaction, the auxiliary is removed, having transferred its chirality to the product molecule. researchgate.net
As Chiral Ligands: Enantiomerically pure norbornene derivatives are valuable precursors for the synthesis of chiral ligands used in transition-metal catalysis. nih.govmagtech.com.cn These ligands coordinate to a metal center, creating a chiral environment that influences the outcome of the catalytic reaction, leading to the preferential formation of one enantiomer of the product. nih.govrsc.org The rigid backbone of the norbornene framework precisely positions the coordinating atoms and other steric groups around the metal, which is crucial for effective enantioselection. nih.gov For example, chiral diene ligands based on the bicyclo[2.2.1]heptadiene skeleton have been synthesized and used in rhodium-catalyzed asymmetric reactions. nih.gov Furthermore, C2-substituted chiral norbornenes are particularly important as co-catalysts in palladium/norbornene (Pd/NBE*) cooperative catalysis for the synthesis of complex chiral molecules. sciengine.com This cooperative catalysis has been applied to construct various forms of chirality, including central, axial, and planar chirality. sciengine.com
Synthesis and Reactivity of Advanced Derivatives of Rel 1r,4r Bicyclo 2.2.1 Hept 5 En 2 Ol
Functionalization at the Hydroxyl Group
The hydroxyl group of rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-ol is a key site for derivatization, allowing for the introduction of various functional groups through reactions such as esterification and etherification. These modifications can significantly alter the chemical properties and reactivity of the parent molecule.
Esterification: The hydroxyl group can be readily converted to an ester. For instance, the acetylation of bicyclo[2.2.1]hept-5-en-2-ol yields bicyclo[2.2.1]hept-5-en-2-yl acetate (B1210297). cymitquimica.com This reaction is typically carried out using acetyl chloride or acetic anhydride (B1165640) in the presence of a base. The formation of other esters, such as benzoates and cinnamates, has also been reported, often for applications in fragrance chemistry or as intermediates in further synthetic transformations. acs.orgacs.org The synthesis of para-substituted bicyclo[2.2.1]hept-5-en-2-ylmethyl benzoates has been achieved through the Diels-Alder reaction of cyclopentadiene (B3395910) with the corresponding allyl benzoates. acs.org
Etherification: The synthesis of ether derivatives is another common functionalization strategy. For example, 2-methoxy-norbornane can be prepared from norbornene and methanol, illustrating the potential for ether formation at the bicyclic core. google.com While direct etherification of the hydroxyl group can be achieved under standard Williamson ether synthesis conditions, the choice of base and solvent is crucial to avoid competing reactions.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Esterification (Acetylation) | Acetyl chloride/Acetic anhydride, base | Bicyclo[2.2.1]hept-5-en-2-yl acetate | cymitquimica.com |
| Esterification (Benzoylation) | Benzoyl chloride, base | Bicyclo[2.2.1]hept-5-en-2-yl benzoate | acs.org |
| Esterification (Cinnamate formation) | trans-Cinnamoyl chloride, base | Bicyclo[2.2.1]hept-endo-2-yl trans-cinnamate | acs.org |
| Etherification | Alkyl halide, strong base (e.g., NaH) | Bicyclo[2.2.1]hept-5-en-2-yl alkyl ether | google.com |
Functionalization of the Norbornene Double Bond
The strained double bond in the norbornene ring system is highly reactive and susceptible to a variety of addition reactions. This reactivity allows for the introduction of new functionalities and the creation of saturated or otherwise modified bicyclic systems.
Epoxidation: The double bond can be epoxidized to form an epoxide ring. This reaction is typically carried out using peroxy acids, such as peracetic acid. The epoxidation of N-arylimides of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has been shown to yield the corresponding 5,6-exo-epoxy derivatives. pleiades.online The stereochemistry of the epoxidation is often directed to the less sterically hindered exo face of the bicyclic system. researchgate.net
Dihydroxylation: Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to yield the corresponding diol. The Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol, which can be prepared from the Diels-Alder reaction of vinylene carbonate and cyclopentadiene followed by hydrolysis, provides a route to bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.com
Hydrogenation: Catalytic hydrogenation of the double bond leads to the formation of the corresponding saturated bicyclo[2.2.1]heptan-2-ol. This reaction is commonly performed using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Epoxidation | Peracetic acid | 5,6-exo-Epoxybicyclo[2.2.1]heptan-2-ol | pleiades.online |
| Dihydroxylation | Osmium tetroxide or Potassium permanganate | Bicyclo[2.2.1]heptane-2,5,6-triol | mdpi.com |
| Hydrogenation | H₂, Pd/C | Bicyclo[2.2.1]heptan-2-ol |
Halogenated Norbornene Derivatives
The introduction of halogen atoms to the norbornene framework can be achieved through various methods, leading to precursors for a range of further transformations.
The synthesis of halogenated derivatives can be accomplished through the reaction of bicyclo[2.2.1]hept-5-en-2-ol with halogenating agents. For instance, the use of N-chlorosuccinimide can lead to the formation of chlorinated derivatives. The synthesis of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide has been reported as a precursor to bicyclo[2.2.1]hept-5-en-2-one. wpmucdn.com Stereoselective halogenation methods, such as the displacement of activated alcohols with halide ions, can be employed to control the stereochemistry of the resulting halogenated compounds. nih.gov The addition of hypohalous acids or their equivalents to the double bond is another route to halohydrins.
| Derivative | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 2-Chlorobicyclo[2.2.1]hept-5-ene derivatives | From the corresponding nitrile or amide | Base hydrolysis of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide | wpmucdn.com |
| Brominated norbornene derivatives | SN2' displacement of propargylic alcohols | Diethylammonium bromide, titanium tetraisopropoxide | nih.gov |
Carboxylic Acid and Ester Derivatives
Carboxylic acid and ester derivatives of bicyclo[2.2.1]hept-5-en-2-ol are important intermediates in organic synthesis. These can be prepared through various synthetic routes.
The Diels-Alder reaction of cyclopentadiene with acrylic acid or its esters is a common method to produce bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its corresponding esters. google.com For example, the reaction with ethyl acrylate (B77674) yields ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. google.com The endo and exo isomers can often be separated by fractional distillation. google.com These esters have found use in the fragrance industry. google.com The corresponding carboxylic acid can be obtained by hydrolysis of the ester.
| Derivative | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Diels-Alder reaction followed by hydrolysis | Cyclopentadiene, Acrylate ester, then H₃O⁺ | google.com |
| Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Diels-Alder reaction | Cyclopentadiene, Ethyl acrylate | google.com |
| Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Diels-Alder reaction | Cyclopentadiene, Methyl acrylate |
Amine and Amide Derivatives
Amine and amide derivatives of the bicyclo[2.2.1]hept-5-ene framework are valuable building blocks, particularly in medicinal chemistry.
The synthesis of bicyclo[2.2.1]hept-5-en-2-amine can be achieved through several routes, including the reduction of the corresponding oxime or the Hofmann rearrangement of the corresponding amide. The synthesis of N-substituted derivatives can be accomplished by reductive amination of bicyclo[2.2.1]hept-5-en-2-one. The reaction of bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine with epoxides has been studied, leading to amino alcohols. researchgate.net Amide derivatives can be prepared by coupling the corresponding amine with a carboxylic acid or its activated derivative. For instance, bicyclo[2.2.1]heptane containing N,N′-diarylsquaramides have been synthesized and investigated as potential CXCR2 selective antagonists. nih.gov
| Derivative | Synthetic Method | Key Reagents/Intermediates | Reference |
|---|---|---|---|
| Bicyclo[2.2.1]hept-5-en-2-amine | Reduction of oxime or Hofmann rearrangement | Bicyclo[2.2.1]hept-5-en-2-one oxime or amide | |
| N-{(Bicyclo[2.2.1]hept-5-en-endo-2-yl)methyl} derivatives | Aminolysis of epoxides | Bicyclo[2.2.1]hept-5-en-endo-2-ylmethylamine, epoxides | researchgate.net |
| Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramides | Nucleophilic substitution | Bicyclo[2.2.1]heptan-2-amine, 3,4-diethoxycyclobut-3-ene-1,2-dione | nih.gov |
Structural Modifications Leading to Polycyclic Systems
The bicyclo[2.2.1]hept-5-en-2-ol scaffold can be elaborated into more complex polycyclic systems through various intramolecular and intermolecular reactions.
Diels-Alder Reactions: The norbornene double bond can act as a dienophile in Diels-Alder reactions with suitable dienes, leading to the formation of more complex polycyclic structures. For example, the reaction of bicyclo[2.2.1]hept-5-ene derivatives with cyclopentadiene can yield tricyclic systems. The synthesis of some 2-(4-bromo-1-naphthyl)-3-(aryl)bicyclo[2.2.1]hept-5-ene methanones has been achieved via a Diels-Alder reaction. mjcce.org.mk
Intramolecular Cyclizations: Appropriately functionalized derivatives of bicyclo[2.2.1]hept-5-en-2-ol can undergo intramolecular cyclizations to form new rings. For instance, radical-induced cyclization/β-fragmentation sequences have been developed to synthesize medium-sized bridged bicycles from norbornenone derivatives. sonar.ch The generation of alkoxyl radicals from norbornenol derivatives can lead to β-scission and subsequent cyclization, affording functionalized cyclopentene (B43876) synthons. sonar.ch
| Polycyclic System | Synthetic Strategy | Key Reaction | Reference |
|---|---|---|---|
| Tricyclic methanones | Intermolecular Diels-Alder reaction | [4+2] cycloaddition of chalcones and cyclopentadiene | mjcce.org.mk |
| Bridged bicyclic ketones | Intramolecular radical cyclization/β-fragmentation | Radical-induced cyclization | sonar.ch |
| Functionalized cyclopentenes | Alkoxyl radical β-scission and cyclization | Treatment with lead tetraacetate | sonar.ch |
Spectroscopic Characterization and Structural Elucidation
Advanced NMR Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of bicyclo[2.2.1]hept-5-en-2-ol isomers. The rigid, strained bicyclic framework fixes atoms in distinct spatial relationships, leading to characteristic chemical shifts and spin-spin coupling constants in both ¹H and ¹³C NMR spectra.
The relative configuration of the hydroxyl group—either exo (oriented away from the C7 bridge) or endo (oriented towards the C7 bridge)—profoundly affects the magnetic environment of nearby protons. This distinction is readily observable in ¹H NMR spectra. For example, the coupling constants (J-values) between the proton on the hydroxyl-bearing carbon (H-2) and the adjacent bridgehead proton (H-1) are typically different for the two diastereomers.
Advanced 2D NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), are pivotal for unambiguous stereochemical assignments. NOESY detects through-space interactions between protons that are in close proximity. A correlation between the H-2 proton and the protons on the C7 bridge would provide strong evidence for an endo configuration, while its absence would suggest an exo arrangement.
To determine the absolute configuration and enantiomeric purity, chiral derivatizing agents are often employed. The reaction of the alcohol with a chiral agent, such as O-acetylmandelate, creates diastereomeric esters. The protons in these diastereomers are in different chemical environments and can be distinguished and quantified by high-resolution ¹H NMR, allowing for the calculation of enantiomeric excess.
Table 1: Key ¹H NMR Methodologies for Stereochemical Assignment
| Technique | Application | Findings & Examples | Reference |
|---|---|---|---|
| Coupling Constants (J-values) | Distinguishing exo and endo isomers | The J-value for the H-C(2)-O proton is typically smaller for the exo isomer (2–3 Hz) compared to the endo isomer (4–5 Hz). | |
| Nuclear Overhauser Effect (NOE) | Confirming relative stereochemistry | NOE correlations can definitively establish the through-space proximity of protons, confirming the exo or endo orientation of substituents. | |
| Chiral Derivatizing Agents | Determining enantiomeric excess and absolute configuration | Derivatives like O-acetylmandelates or Mosher's esters create diastereomers that are distinguishable by ¹H NMR, allowing for the assignment of absolute configuration. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. mt.comamericanpharmaceuticalreview.comnih.gov These methods measure the vibrational energies of molecular bonds, which absorb light at characteristic frequencies, providing a unique "fingerprint" for the compound. nih.govcopbela.org
For bicyclo[2.2.1]hept-5-en-2-ol, the key functional groups are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the norbornene ring, and the C-O single bond.
O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3600 and 3200 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol. The broadness of this peak is typically due to intermolecular hydrogen bonding in the sample.
C-H Stretches: Absorptions just below 3000 cm⁻¹ arise from the C-H stretching of the sp³ hybridized carbons of the bicyclic frame. The sharper, weaker peaks just above 3000 cm⁻¹ are characteristic of the C-H stretching of the sp² hybridized carbons of the double bond.
C=C Stretch: A medium-intensity absorption around 1650-1630 cm⁻¹ corresponds to the stretching of the C=C double bond within the strained ring system.
C-O Stretch: A strong band in the fingerprint region, typically between 1260 and 1000 cm⁻¹, is indicative of the C-O stretching vibration.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=C double bond of the norbornene moiety gives a strong Raman signal, making it a useful technique for studying this functional group. mt.com
Table 2: Characteristic Vibrational Frequencies for Bicyclo[2.2.1]hept-5-en-2-ol
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad (IR) | copbela.org |
| Alkene (=C-H) | C-H Stretch | 3100 - 3000 | Medium (IR) | researchgate.net |
| Alkane (-C-H) | C-H Stretch | 3000 - 2850 | Medium to Strong (IR) | copbela.org |
| Alkene (C=C) | C=C Stretch | 1650 - 1630 | Medium (IR), Strong (Raman) | mt.comresearchgate.net |
| Alcohol (C-O) | C-O Stretch | 1260 - 1000 | Strong (IR) | copbela.org |
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For bicyclo[2.2.1]hept-5-en-2-ol (C₇H₁₀O), the exact mass is 110.0732 Da. nih.gov
Upon electron ionization (EI), the molecule forms a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 110. The strained bicyclo[2.2.1]heptene system dictates the subsequent fragmentation pathways. The most characteristic fragmentation is a retro-Diels-Alder reaction, which is a common pathway for norbornene-type systems. This process involves the cleavage of the bicyclic ring to yield two stable, neutral fragments. In this case, the expected products would be cyclopentadiene (B3395910) (66 Da) and vinyl alcohol (44 Da). The mass spectrum would, therefore, be expected to show a prominent peak corresponding to the cyclopentadiene radical cation at m/z 66.
Other common fragmentation pathways for alcohols include the loss of a water molecule (H₂O, 18 Da), leading to a fragment ion at m/z 92, and the loss of a hydrogen atom, resulting in a fragment at m/z 109.
Table 3: Expected Mass Spectrometry Fragmentation for Bicyclo[2.2.1]hept-5-en-2-ol
| m/z | Proposed Fragment | Formula | Pathway |
|---|---|---|---|
| 110 | Molecular Ion (M⁺•) | [C₇H₁₀O]⁺• | Ionization |
| 92 | [M - H₂O]⁺• | [C₇H₈]⁺• | Loss of water |
| 66 | Cyclopentadiene ion | [C₅H₆]⁺• | Retro-Diels-Alder reaction |
| 44 | Vinyl alcohol ion | [C₂H₄O]⁺• | Retro-Diels-Alder reaction |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the relative and absolute stereochemistry of all chiral centers.
While a crystal structure for rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol itself is not detailed in the literature, the absolute configuration of the closely related (+)-bicyclo[2.2.1]hept-5-en-2-one has been unambiguously established through chemical correlation. wpmucdn.com Researchers successfully resolved the enantiomers of a precursor, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, and determined the crystal structure of the pure (+)-enantiomer. wpmucdn.com The analysis confirmed its absolute configuration as (1R,2R,4R). wpmucdn.com Since this chloroamide can be converted to (+)-bicyclo[2.2.1]hept-5-en-2-one without altering the stereocenters of the bicyclic core, this finding definitively assigns the (1R,4R) configuration to the (+)-ketone. wpmucdn.com By extension, the alcohol derived from this ketone would share the same core configuration.
Studies on other derivatives, such as diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide (B87167), further highlight the power of X-ray diffraction in assigning the relative exo or endo stereochemistry, which can be challenging to determine by NMR alone. nih.gov These crystallographic studies provide the ultimate benchmark for confirming stereochemical assignments made by other spectroscopic methods.
Table 4: Example Crystallographic Data for a Bicyclo[2.2.1]hept-5-ene Derivative (Note: Data shown is for 2-chlorobicyclo[2.2.1]hept-5-ene-exo-2-carboxamide, a precursor used to determine the absolute configuration of the parent ring system) wpmucdn.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₁₀ClNO |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 6.015 |
| b (Å) | 12.396 |
| c (Å) | 11.237 |
| β (°) | 97.46 |
| Volume (ų) | 830.4 |
| Z (molecules/unit cell) | 4 |
Computational and Theoretical Chemistry of Rel 1r,4r Bicyclo 2.2.1 Hept 5 En 2 Ol
Quantum Mechanical Studies of Reaction Mechanisms
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms involving bicyclo[2.2.1]heptene derivatives. These calculations allow researchers to map potential energy surfaces, locate transition states, and determine activation energies, thereby providing a detailed picture of how chemical transformations occur.
Studies on related norbornene systems have demonstrated the utility of DFT in understanding various reactions. For instance, in metal-catalyzed reactions, such as the gold(I)-catalyzed cycloisomerization of 1,6-diynes to form bicyclo[2.2.1]heptane skeletons, DFT calculations have been instrumental. rsc.org These studies have revealed that the reaction mechanism can be highly dependent on the solvent's polarity, proceeding through different intermediates like allyl-gold or alkyl-gold species, with distinct energy barriers for each pathway. rsc.org
Quantum chemical calculations have also been applied to investigate cycloaddition reactions. For example, the mechanism of the cycloaddition of tropone (B1200060) with electron-rich alkenes, catalyzed by Lewis acids, was examined using DFT. nih.gov These calculations showed that the reaction proceeds through a stepwise pathway, and the catalyst influences the regioselectivity by altering the nucleophilicity of atoms within the tropone molecule. nih.gov Similarly, in reactions involving the opening of epoxides by related bicyclic amines, DFT calculations at the PCM/B3LYP level of theory have been used to consider the features of the reaction mechanism and the regiochemistry of the oxirane ring-opening. researchgate.net
These computational approaches are not just explanatory; they are also predictive. By modeling reaction pathways, researchers can forecast the outcomes of unknown reactions, guiding the design of new synthetic methodologies and organocatalysts. researchgate.net The ability to calculate activation energies for competing pathways allows for the resolution of ambiguous experimental results, such as those seen in deamination reactions of norbornene derivatives where steric strain can dictate the product distribution between bridgehead substitution and ring contraction.
Table 1: Representative Energy Barriers in Catalyzed Reactions of Norbornene Analogs Calculated by DFT
| Reaction Type | Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) | Reference |
| Cycloisomerization of 3-alkoxy-1,6-diyne | Au(I) | Toluene | 24.1 | rsc.org |
| Cycloisomerization of 3-alkoxy-1,6-diyne | Au(I) | 1,2-Dichloroethane | 29.2 | rsc.org |
| [4+2] Cycloaddition of Tropone & Ethene | B(C₆F₅)₃ | - | 13.4 (relative Gibbs free energy) | nih.gov |
| [8+2] Cycloaddition of Tropone & Ethene | BPh₃ | - | (Higher than [4+2]) | nih.gov |
This table is illustrative and shows data for related systems to demonstrate the application of DFT in mechanistic studies.
Conformational Analysis and Molecular Dynamics Simulations
The stereochemistry of bicyclo[2.2.1]hept-5-en-2-ol is defined by the relative orientation of the hydroxyl group, which can exist as either an exo or endo diastereomer. The exo isomer, where the hydroxyl group is oriented away from the one-carbon bridge (C7), is generally considered less sterically hindered. The endo isomer has the hydroxyl group oriented towards the C7 bridge. Computational methods are crucial for determining the relative stabilities of these conformers and understanding their dynamic behavior.
Conformational searches are often performed using molecular mechanics (MMX) to identify low-energy structures, which are then subjected to higher-level quantum chemical calculations for more accurate energy evaluation. researchgate.net Such analyses have been performed on derivatives of bicyclo[2.2.1]hept-5-en-2-ol to understand their conformational preferences. researchgate.net
The conformational state of bicyclic molecules is determined by a delicate balance of intramolecular factors, including resonance effects, steric interactions, and conjugation. acs.org The different spatial arrangements of the exo and endo isomers lead to distinct chemical reactivity. For instance, in the copolymerization of ethylene (B1197577) with derivatives like 5-norbornene-2,3-dicarboxylic anhydride (B1165640), the exo-isomer is incorporated more efficiently and exhibits higher polymerization activity than the endo-isomer, a difference attributed to steric accessibility. rsc.org
While extensive molecular dynamics (MD) simulations specifically for isolated rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol are not widely reported in the literature, MD simulations are a key technique for studying the conformational ensembles of larger, flexible molecules containing this scaffold. These simulations can reveal how the bicyclic moiety behaves in different environments, such as in solution or when bound to a biological target, providing insights that a static picture cannot offer.
Table 2: Key Conformational Features of Bicyclo[2.2.1]hept-5-en-2-ol Isomers
| Isomer | -OH Group Orientation | General Steric Hindrance | Relative Stability (General Trend) |
| exo | Anti (away from) C7 bridge | Lower | More stable |
| endo | Syn (towards) C7 bridge | Higher | Less stable |
Prediction of Spectroscopic Properties
Computational chemistry provides an invaluable tool for predicting the spectroscopic properties of molecules, which serves to validate experimental findings and aid in structural elucidation. For bicyclo[2.2.1]hept-5-en-2-ol and its derivatives, the calculation of Nuclear Magnetic Resonance (NMR) spectra is particularly well-established.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP or mPW1PW91 functional level), has proven to be highly reliable for calculating ¹H and ¹³C NMR chemical shifts in bicyclic systems. imist.maresearchgate.net The GIAO/DFT approach consistently yields results that are in good agreement with experimental data, often with high correlation coefficients (R² > 0.9). imist.ma This accuracy allows for the unambiguous assignment of signals in complex spectra and can even be used to distinguish between diastereomers. researchgate.net
For example, theoretical calculations have been successfully used to reproduce the experimental chemical shifts of mandelate (B1228975) derivatives of both endo- and exo-norborn-5-en-2-ol, aiding in the determination of their absolute configurations. By optimizing the geometry of a proposed structure and then performing GIAO calculations, a theoretical spectrum can be generated. Comparing this to the experimental spectrum allows for structural verification. A strong linear correlation between the calculated and experimental shifts provides confidence in the assigned structure. researchgate.net
Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Bicyclic Derivative
| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) |
| H3 | 6.08 | 6.22 |
| Methylene (B1212753) H (b) | (Diastereotopic) | (Calculated) |
| Methylene H (b') | (Diastereotopic) | (Calculated) |
| Methyl H (d) | (Singlet) | (Calculated) |
Data adapted from a study on a spiro[indeno[1,2-b]quinoxalin-1,1′-cyclopropane] derivative to illustrate the methodology and agreement between experimental and GIAO-calculated values. researchgate.net
Analysis of Stereoelectronic Effects and Molecular Orbitals
Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and reactivity, are pronounced in the strained and conformationally restricted bicyclo[2.2.1]hept-5-en-2-ol system. These effects arise from interactions between filled (donor) and empty (acceptor) orbitals.
Natural Bond Orbital (NBO) analysis is a common computational technique used to identify and quantify these interactions. acs.org In bicyclo[2.2.1]hept-5-en-2-ol, key stereoelectronic interactions involve the lone pairs of the hydroxyl oxygen and the σ-bonds of the bicyclic framework. The orientation of the C-O bond (exo vs. endo) dictates the potential for hyperconjugative interactions, where a lone pair on the oxygen (n_O) can donate electron density into an adjacent anti-bonding orbital (e.g., σ_C-C). These n → σ interactions are stabilizing and their strength is highly dependent on the dihedral angle between the interacting orbitals, making them stereoelectronically controlled.
Furthermore, the strained C-C bonds in the norbornene skeleton influence the hybridization and reactivity of the molecule. NBO analysis has been used to show that the C-H bond dissociation energies (BDEs) in strained hydrocarbons are determined by the hybridization of the carbon atoms and the extent of spin delocalization in the resulting radical. acs.org
Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict reactivity. The energy and spatial distribution of the HOMO indicate the site of likely electrophilic attack, while the LUMO indicates the site for nucleophilic attack. For bicyclo[2.2.1]hept-5-en-2-ol, the HOMO is expected to be associated with the π-bond of the double bond, making it susceptible to electrophilic addition. The presence of the electron-withdrawing hydroxyl group and its stereochemical orientation can modulate the energy and localization of these frontier orbitals, thereby influencing the molecule's reactivity profile. Quantum chemical calculations can map the electron density and electrostatic potential, revealing the sites most susceptible to chemical reaction. mdpi.commdpi.com
Applications of Rel 1r,4r Bicyclo 2.2.1 Hept 5 En 2 Ol in Materials Science and Advanced Organic Synthesis
Polymer Chemistry and Norbornene-Based Materials
The norbornene moiety is a highly reactive monomer for various polymerization techniques, particularly Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. mdpi.comnih.gov The presence of a hydroxyl group in rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-ol allows for the creation of functional polymers with tailored properties. These polymers are noted for their high thermal stability, mechanical strength, and unique optical properties. researchgate.net
The polymerization of norbornene derivatives can be catalyzed by various transition metal complexes, with palladium-based catalysts being particularly effective for vinyl-type polymerization. researchgate.net The choice of catalyst and reaction conditions can control the polymer's microstructure. For instance, ruthenium-based Grubbs catalysts are highly efficient for ROMP, even with sterically hindered or functionalized monomers. nih.govrsc.org
Norbornene-based Esters for Surface Functionalization
The hydroxyl group of bicyclo[2.2.1]hept-5-en-2-ol can be readily converted into an ester. This is a key reaction for creating functional monomers that can be polymerized to produce materials with specific surface properties. google.comsmolecule.com By reacting the alcohol with various carboxylic acids or acyl chlorides, norbornene monomers with a wide range of ester side chains can be synthesized. researchgate.netgoogle.com
These ester-functionalized monomers can then be polymerized. The resulting polymers, poly(norbornene ester)s, can be used to create thin films and coatings. google.com The properties of these surfaces, such as surface tension and wettability, can be precisely controlled by the chemical nature of the ester group. google.com For example, polymers made from butyl ester norbornene have been used to create films with specific surface tension characteristics. google.com
Table 1: Examples of Norbornene-based Ester Monomers and Polymerization
| Monomer | Polymerization Method | Catalyst System (Example) | Key Polymer Property |
|---|---|---|---|
| Norbornene carboxylic acid butyl ester | Addition Polymerization | Palladium-based catalyst | Controlled surface tension in films google.com |
| Norbornene-exo-2,3-dicarboxylic acid dialkyl esters | Vinyl-type Polymerization | Palladium(II) catalyst | High thermal stability (up to 330°C) researchgate.net |
Cyclopentane-Containing Polymers
Polymers derived from norbornene monomers feature a repeating saturated bicyclic structure in their backbone. A key component of this bicyclic system is a cyclopentane (B165970) ring. mdpi.com During vinyl-addition polymerization, the norbornene double bond is opened, and the polymer chain is formed through the creation of new carbon-carbon single bonds, preserving the bicyclic structure which includes the cyclopentane unit.
In Ring-Opening Metathesis Polymerization (ROMP), the reaction proceeds differently. The strained norbornene ring opens, creating a polymer with a poly(cyclopentenylene vinylene) structure, which contains both cyclopentane rings and double bonds in the main chain. Subsequent hydrogenation of these polymers can saturate the backbone, yielding a polymer with repeating cyclopentane units. rsc.org The stereochemistry of the cyclopentane units within the polymer chain (cis or trans) can be influenced by the choice of catalyst. mdpi.com These cyclopentane-containing polymers are known for their high glass transition temperatures and rigidity. researchgate.netmdpi.com
Precursors for Complex Natural Products and Pharmaceuticals
The rigid, well-defined three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an excellent starting point for the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.net The double bond and hydroxyl group of this compound offer two distinct points for chemical modification, allowing for the stereocontrolled introduction of further complexity.
The oxabicyclo[2.2.1]heptene skeleton, a related structure, is a key building block in the synthesis of various natural products. researchgate.net Similarly, carbocyclic norbornene derivatives serve as precursors. For example, derivatives of norbornene have been used to synthesize nucleoside analogues, which are a critical class of antiviral drugs. The synthesis of podophyllotoxin (B1678966) analogues, which have shown potent anticancer activity, has also utilized norbornene-derived structures. nih.gov Furthermore, the enantiomerically pure forms of norborneol derivatives are key intermediates in the synthesis of specific pharmaceutical agents. For instance, (2R)-endo-norborneol is a precursor for a tetrahydropyrimidinone derivative with potential therapeutic applications. justia.com
Template for Conformationally Constrained Molecules (e.g., peptides, pheromone analogues)
The rigidity of the norbornene scaffold is a highly desirable feature for designing molecules that mimic the structure of biological peptides (peptidomimetics). nih.govnih.gov By attaching amino acid side chains or other functional groups to this rigid framework, chemists can create molecules that hold these groups in a fixed spatial arrangement. This is crucial for studying how proteins and receptors bind to their targets.
This approach has been successfully used to develop potent antibacterial agents that mimic antimicrobial peptides. nih.govrsc.org The norbornane (B1196662) scaffold helps to create an amphiphilic structure, with charged groups on one face and hydrophobic groups on another, which is key to their membrane-disrupting activity. nih.gov Beyond peptides, the norbornene skeleton is also a useful template for synthesizing pheromone analogues. nih.govresearchgate.net The synthesis of these complex signaling molecules often requires precise stereochemical control, which can be guided by the defined structure of a bicyclic starting material. nih.govresearchgate.net
Role as a Chiral Building Block in Drug Development
While "this compound" refers to a racemic mixture, the individual enantiomers, (1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-ol and (1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-ol, are valuable chiral building blocks. Obtaining these compounds in enantiomerically pure form is crucial for the development of modern pharmaceuticals, where often only one enantiomer of a drug is active.
The separation of the racemic mixture, known as chiral resolution, can be achieved using enzymatic methods. justia.com For instance, lipases can selectively acylate one enantiomer, allowing the other to be separated. justia.com This process is vital for producing enantiopure intermediates for drug synthesis. justia.com These chiral intermediates have been used in the development of treatments for various diseases. nih.gov The bicyclic scaffold is often used as a bioisosteric replacement for planar aromatic rings in drug design, which can improve a drug candidate's metabolic profile and physicochemical properties.
Table 2: Enantiomers of endo-Bicyclo[2.2.1]heptan-2-ol and Their Significance
| Enantiomer | Full Stereochemical Name | Application Example | Method of Preparation |
|---|---|---|---|
| (+)-endo-Norborneol | (1S,2R,4R)-bicyclo[2.2.1]heptan-2-ol justia.com | Intermediate for pharmaceutical agents justia.com | Enzymatic resolution of the racemate justia.com |
Conclusion and Future Perspectives in Rel 1r,4r Bicyclo 2.2.1 Hept 5 En 2 Ol Research
Emerging Synthetic Strategies
While the Diels-Alder reaction between cyclopentadiene (B3395910) and a vinyl alcohol equivalent remains the cornerstone for synthesizing the bicyclo[2.2.1]heptane skeleton, current research focuses on enhancing the efficiency, selectivity, and sustainability of this process. Emerging strategies are moving beyond traditional thermal methods to incorporate biocatalysis and novel catalytic systems.
Biocatalytic and Chemoenzymatic Routes: The integration of enzymes into synthetic pathways, known as chemoenzymatic synthesis, offers a green alternative for producing enantiomerically pure bicyclic alcohols. Engineered ketoreductases and lipases are being explored for the asymmetric reduction of the parent ketone, bicyclo[2.2.1]hept-5-en-2-one, or for the kinetic resolution of the racemic alcohol. mdpi.com These biocatalytic methods provide access to specific enantiomers under mild reaction conditions, which is crucial for applications in medicinal chemistry and chiral polymer synthesis. mdpi.com For instance, lipase-catalyzed enzymatic resolutions are being developed to obtain specific enantiomers with high enantiomeric excess.
Advanced Catalytic Systems: The development of new catalysts for the foundational Diels-Alder reaction is a major area of innovation.
Novel Lewis Acids: Researchers are designing more efficient Lewis acid catalysts to improve reaction rates and stereoselectivity. Recent studies have investigated organotungsten complexes and copper(II)-based metal-organic frameworks (MOFs) as recyclable, heterogeneous catalysts that can function even in green solvents like water. researchgate.netresearchgate.net
Gold Catalysis: An atom-economical alternative to the Diels-Alder approach is the gold-catalyzed cycloisomerization of 1,6-diynes, which provides a direct route to the bicyclo[2.2.1]hept-5-en-2-one precursor under mild conditions. acs.org
These emerging strategies represent a significant leap forward, offering more sustainable and selective access to rel-(1R,4R)-bicyclo[2.2.1]hept-5-en-2-ol and its derivatives.
Interactive Data Table: Comparison of Synthetic Methods
Exploration of Novel Reactivity Pathways
The strained olefinic bond and the hydroxyl group of this compound are gateways to a rich landscape of chemical transformations. Future research is focused on harnessing this reactivity in novel and controlled ways.
Ring-Opening Metathesis Polymerization (ROMP): The high ring strain of the norbornene core makes this molecule an excellent monomer for ROMP. mdpi.comwikipedia.org This pathway is being extensively explored to create polymers with well-defined architectures and functionalities. researchgate.net While strongly coordinating groups like -OH can sometimes deactivate the catalyst, strategies are being developed to overcome this, allowing for the direct polymerization of the alcohol or its derivatives. mdpi.com
Photocatalysis and Radical Reactions: Modern photocatalysis is unlocking new reaction pathways. Visible-light-mediated transformations and the generation of alkoxyl radicals from the hydroxyl group can initiate unique fragmentation and cyclization cascades. sonar.chnih.gov For example, the β-scission of alkoxyl radicals derived from norbornenol derivatives can lead to stereoselective ring-opening, yielding functionalized cyclopentane (B165970) structures that are valuable synthetic intermediates. sonar.ch
Tandem and Cascade Reactions: The inherent reactivity of the molecule is being exploited in elegant tandem sequences. For instance, a Diels-Alder reaction can be followed by an in situ rearrangement to furnish different bicyclic ketones. acs.org These one-pot procedures enhance synthetic efficiency and open access to complex molecular scaffolds that would otherwise require multiple steps.
Development of New Material Applications
The unique properties of the bicyclo[2.2.1]heptane skeleton—rigidity, thermal stability, and defined stereochemistry—make it an attractive component for advanced materials.
High-Performance Polymers: As a monomer, this compound and its esters are used in ROMP and vinyl-addition polymerizations to create polymers with high glass transition temperatures, optical clarity, and excellent thermal stability. wikipedia.orgmdpi.com These materials are finding applications in the rubber industry for anti-vibration components and as specialty optical films. wikipedia.org Copolymers of norbornene derivatives with ethylene (B1197577) are also being investigated for their potential in creating chemically recyclable plastics. mdpi.com
Chiral Materials: Using enantiomerically pure forms of the monomer, researchers are synthesizing chiral polymers. mdpi.com These materials are being developed for use as chiral stationary phases in chromatography for separating enantiomers and as enantioselective membranes. mdpi.com
Biomedical Scaffolds: The rigid, three-dimensional structure of the norbornene framework is increasingly recognized as a valuable scaffold in medicinal chemistry. nih.gov It can serve as a bioisosteric replacement for planar aromatic rings in drug candidates, potentially improving physicochemical properties and metabolic stability. Derivatives are being investigated for applications as carriers for chemotherapeutic agents and as building blocks for novel carbocyclic nucleoside analogues with potential antiviral activity. nih.govresearchgate.net
Interactive Data Table: Applications of Norbornenol-Based Polymers
Advanced Computational Modeling for Mechanism and Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex molecules like this compound.
Mechanistic Insights: Density Functional Theory (DFT) calculations are routinely used to elucidate reaction mechanisms. researchgate.net For the key Diels-Alder synthesis, DFT studies have shown that the reaction is often asynchronous and have helped explain the stereochemical outcome by modeling the transition states with and without catalysts. researchgate.netresearchgate.net This theoretical insight is crucial for designing more selective catalysts and reaction conditions.
Predicting Reactivity: Computational models can predict the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. nih.gov This information helps in forecasting how the molecule will behave in different reactions, for example, by predicting the rate of polymerization in ROMP or its reactivity in cycloadditions. rsc.org
Design of Novel Systems: In silico design is accelerating the discovery of new applications. By modeling the interaction of norbornene-based scaffolds with biological targets like enzymes, computational chemists can help design more potent drug candidates. Similarly, theoretical calculations of material properties can guide the synthesis of polymers with desired thermal or optical characteristics, saving significant experimental time and resources. nih.gov Joint experimental and theoretical studies are becoming the gold standard for exploring complex reaction pathways, such as alkyne haloboration. nih.gov
Q & A
Q. What are the common synthetic routes for rel-(1R,4R)-Bicyclo[2.2.1]hept-5-en-2-ol, and how is stereochemical purity ensured?
The compound is typically synthesized via Diels-Alder reactions between cyclopentadiene and a dienophile, followed by functional group modifications. For stereochemical control, reaction conditions (e.g., temperature, catalyst) are optimized. Purification via column chromatography or recrystallization is critical to isolate the desired stereoisomer. Enantiomeric excess (ee) is validated using chiral HPLC or NMR with chiral shift reagents .
Q. Which spectroscopic and computational methods are most effective for characterizing this bicyclic alcohol?
- NMR : H and C NMR are used to confirm the bicyclic structure and stereochemistry. Coupling constants (e.g., bridgehead protons) help distinguish endo/exo configurations .
- X-ray crystallography : Resolves absolute stereochemistry and molecular conformation .
- Computational modeling : Density Functional Theory (DFT) calculations predict molecular geometry and compare experimental vs. theoretical NMR chemical shifts .
Advanced Research Questions
Q. How do stereochemical variations in the bicyclic framework influence reactivity in catalytic applications?
The rel-(1R,4R) configuration alters steric and electronic environments, affecting ligand-metal interactions in catalysis. For example, in Pd/NBE (norbornene) cooperative catalysis, the endo/exo orientation modulates substrate access to the metal center, impacting reaction efficiency and selectivity. Studies show that exo derivatives exhibit higher catalytic activity in cross-coupling reactions due to reduced steric hindrance .
Q. What experimental strategies resolve contradictions in reported enantiomeric excess (ee) for derivatives of this compound?
Discrepancies in ee often arise from differences in synthetic conditions (e.g., catalyst loading, solvent polarity). To address this:
- Use kinetic resolution techniques with enzymes or chiral catalysts.
- Optimize asymmetric synthesis protocols using chiral auxiliaries (e.g., Evans’ oxazolidinones).
- Validate results across multiple analytical platforms (e.g., chiral GC, polarimetry) .
Q. How can computational tools predict the environmental and toxicological impacts of bicyclic alcohol derivatives?
- QSPR models : Correlate molecular descriptors (e.g., logP, topological surface area) with biodegradability or toxicity.
- Molecular docking : Assess interactions with biological targets (e.g., estrogen receptors for endocrine disruption studies).
- ADMET prediction : Software like ADMETLab evaluates absorption, distribution, and eco-toxicity .
Key Research Challenges
- Stereochemical stability : The compound’s bridgehead protons are prone to epimerization under acidic/basic conditions. Mitigation involves low-temperature storage and inert atmospheres .
- Scalability : Multi-step syntheses often suffer from low yields; flow chemistry and microwave-assisted reactions are being explored .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
